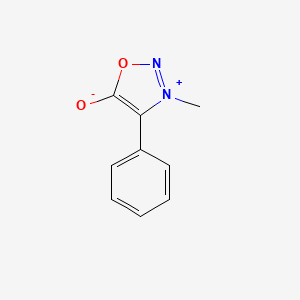
3-Methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one is a heterocyclic compound that contains nitrogen, oxygen, and carbon atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenyl-substituted oxime with a methyl-substituted epoxide in the presence of a strong acid can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or ethanol for several hours.
Industrial Production Methods
Industrial production of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions can be facilitated by using reagents such as halogens, alkylating agents, and nucleophiles. The reaction conditions vary depending on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of functionalized derivatives with different chemical and physical properties.
Scientific Research Applications
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties. It may be incorporated into polymers, coatings, or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one: shares structural similarities with other heterocyclic compounds such as oxazoles, thiazoles, and azepines. These compounds also contain nitrogen and oxygen atoms in their ring structures and exhibit similar chemical properties.
Uniqueness
- The uniqueness of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one lies in its specific ring structure and substitution pattern. The presence of both a phenyl group and a methyl group in the ring system imparts distinct chemical and physical properties that differentiate it from other heterocycles. Additionally, the compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable molecule for scientific research and industrial use.
Properties
CAS No. |
35431-71-1 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methyl-4-phenyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(9(12)13-10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VRJLMYJFAGRJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=NOC(=C1C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















